5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt
Overview
Description
Sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a phosphorylated sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt typically involves multiple steps:
Bromination of Pyrimidine: The initial step involves the bromination of a pyrimidine derivative. This is usually achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination.
Glycosylation: The brominated pyrimidine is then subjected to glycosylation with a suitable sugar derivative. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the glycosylated product. This is typically carried out using a phosphorylating agent such as phosphorus oxychloride or a similar reagent under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the sugar moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the brominated pyrimidine ring, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the sugar moiety, while substitution reactions result in various substituted pyrimidine derivatives.
Scientific Research Applications
Sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The phosphorylated sugar moiety may also play a role in its biological activity, possibly by mimicking natural substrates in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate: This compound is similar in structure but lacks the bromine atom, which may result in different biological activities.
Sodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate: This compound has an amino group instead of a bromine atom, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt makes it unique compared to its analogs. This bromine atom can enhance its reactivity and potentially increase its efficacy in certain applications, such as antiviral and anticancer research.
Properties
IUPAC Name |
sodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t5-,6+,7+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQDGVAMGINEQ-VWZUFWLJSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2NaO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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